molecular formula C15H14N4O B2636436 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide CAS No. 2097926-43-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide

Cat. No.: B2636436
CAS No.: 2097926-43-5
M. Wt: 266.304
InChI Key: GTCVRXQRRYNOCT-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-1-naphthamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates a 1-naphthamide scaffold linked to a 1,2,3-triazole moiety via a short ethylene spacer. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, valued not only as a stable bioisostere but also for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . The naphthalene ring system provides a rigid, planar hydrophobic element that can engage in π-π stacking interactions within enzyme binding pockets . This molecular architecture suggests potential for diverse pharmacological applications. Structurally related naphthamide derivatives have demonstrated significant antistaphylococcal activities , with some analogues exhibiting nanomolar minimum inhibitory concentrations (MICs) against Staphylococcus aureus and clinical isolates of methicillin-resistant S. aureus (MRSA) . Furthermore, the combination of amide and triazole functionalities is a recognized strategy in the development of antifungal agents . Similar triazole-appended compounds have also been explored as scaffolds for G protein-biased kappa opioid receptor (KOR) agonists , which represent a promising approach for pain relief with lower abuse potential . The compound serves as a versatile chemical building block, and researchers are investigating its use as a precursor for synthesizing more complex heterocyclic systems to expand structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(16-10-11-19-17-8-9-18-19)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVRXQRRYNOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide typically involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions (CuAAC). The naphthamide moiety can be introduced through subsequent amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazole ring or the naphthamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and participate in π-stacking interactions. The naphthamide structure enhances its lipophilicity and facilitates membrane permeability, making it an attractive candidate for drug development.

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide exhibits various biological activities:

  • Antiviral Properties : Preliminary studies suggest that compounds with triazole rings can inhibit viral replication by targeting viral enzymes. For instance, triazole derivatives have shown efficacy against viruses such as West Nile Virus and Dengue Virus by interfering with nucleoside triphosphate biosynthesis and viral protein functions .
  • Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially leading to antibacterial effects. Research indicates that similar triazole compounds possess antimicrobial properties against a range of pathogens .
  • Anticancer Potential : Triazoles have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Naphthalene derivatives have also been associated with cytotoxic effects on cancer cells .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of various triazole derivatives against West Nile Virus. It was found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro .

Case Study 2: Antimicrobial Screening

Research focusing on the antimicrobial properties of naphthalene-based compounds revealed that derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The unique combination of the triazole and naphthalene structures was crucial for enhancing this activity .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide with derivatives from the 6a-m and 7a-m series (Fig. 5, ), which share a naphthalene-triazole-acetamide scaffold but differ in substituents and linker groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Substituent (R) Yield (%) Reaction Time (h) Key Spectral Data (IR, HRMS)
N-(2-(2H-triazol-2-yl)ethyl)-1-naphthamide Ethyl linker, naphthamide IR: ~3290 (–NH), ~1675 (C=O), ~1250 (–C–O)
6a (N-phenyl derivative) Methyl linker, acetamide Phenyl 85 6 HRMS: [M+H]⁺ 404.1359
6b (2-nitrophenyl derivative) Methyl linker, acetamide + nitro group 2-Nitrophenyl 78 7 IR: 1504 cm⁻¹ (–NO₂); HRMS: 404.1348
6m (4-chlorophenyl derivative) Methyl linker, acetamide + chloro group 4-Chlorophenyl 82 6.5 HRMS: [M+H]⁺ 393.1112
7a (naphthalen-2-yloxy variant) Methyl linker, naphthalen-2-yloxy substitution Phenyl 80 7

Key Observations:

Linker and Backbone Differences: The target compound uses an ethyl spacer between the triazole and naphthamide, whereas 6a-m/7a-m derivatives employ a methyl-acetamide linker. Substituents on the phenyl ring (e.g., –NO₂ in 6b, –Cl in 6m) modulate electronic properties, as evidenced by IR shifts (e.g., –NO₂ asymmetric stretch at 1504 cm⁻¹ in 6b) .

Synthetic Efficiency :

  • Yields for 6a-m derivatives range from 78–85%, with reaction times of 6–8 hours under Cu(OAc)₂ catalysis . The target compound’s synthesis would likely follow similar conditions, though linker modifications might influence reaction kinetics.

For example, triazole-substituted benzenesulfonamides demonstrate potent β3-adrenergic receptor agonism (EC₅₀ = 3.1 nM) , suggesting that the naphthamide-triazole scaffold could be optimized for similar targets.

Regioselectivity :

  • All compounds derive from CuAAC, ensuring 1,4-triazole regioselectivity. This contrasts with thermal azide-alkyne cycloadditions, which produce 1,5-regioisomers .

Table 2: Impact of Substituents on Properties

Substituent (R) Electronic Effect Solubility Potential Bioactivity
Phenyl (6a) Neutral Moderate (logP ~3) Base model for SAR studies
2-Nitrophenyl (6b) Electron-withdrawing Low Enhanced binding to polar targets
4-Chlorophenyl (6m) Mildly electron-withdrawing Low Improved metabolic stability

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring and a naphthamide moiety , which contribute to its unique chemical properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, enhancing the compound's biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The naphthamide moiety is introduced through subsequent amide bond formation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines .

Cell Line IC50 Value (μM)
HepG212.22 - 44.65
HCT-11614.16 - 55.57
MCF-714.64 - 60.20

This data suggests that modifications in the phenyl moiety can significantly influence the cytotoxicity of triazole-containing compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring is believed to enhance these antimicrobial effects by interacting with microbial enzymes .

The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. This binding can inhibit critical enzymes involved in cell proliferation and survival pathways. For example, triazole derivatives have been noted for their role as inhibitors of thymidylate synthase , a key enzyme in DNA synthesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Anticancer Studies : A study reported that triazole derivatives exhibited enhanced cytotoxicity when compared to standard chemotherapy agents like doxorubicin and 5-fluorouracil. The mechanism involved apoptosis induction and cell cycle arrest through thymidylate synthase inhibition .
  • Antimicrobial Studies : Another research effort demonstrated that specific derivatives showed effective inhibition against bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic: What is the standard synthetic route for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide, and what are critical reaction parameters?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Precursor preparation : Reacting 1-naphthol derivatives with propargyl bromide to form alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) .
  • Azide synthesis : Substituted 2-azido-N-phenylacetamides are prepared via nucleophilic substitution of 2-chloro-N-phenylacetamides with NaN₃ .
  • Cycloaddition : Mixing alkyne and azide precursors with Cu(OAc)₂ (10 mol%) in tert-BuOH:H₂O (3:1) at room temperature for 6–8 hours .
  • Purification : Crude products are recrystallized using ethanol .
    Critical parameters : Catalyst loading, solvent polarity, and reaction time influence regioselectivity and yield. TLC (hexane:ethyl acetate, 8:2) monitors reaction progress .

Basic: Which spectroscopic techniques confirm the structure of this compound, and what are diagnostic spectral features?

  • IR spectroscopy : Key peaks include C=O (1670–1680 cm⁻¹), triazole C-N (1300–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .
  • ¹H NMR : Signals for triazole protons (δ ~8.3–8.4 ppm), naphthamide aromatic protons (δ 7.2–8.6 ppm), and NH (δ ~10.8 ppm) .
  • ¹³C NMR : Peaks for carbonyl (δ ~165 ppm), triazole carbons (δ ~142–144 ppm), and naphthalene carbons (δ ~120–130 ppm) .
  • HRMS : Validates molecular ion ([M+H]⁺) with <1 ppm error .

Advanced: How do substituents on the phenyl ring affect reaction efficiency and physicochemical properties?

Substituents influence electronic and steric effects:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase azide reactivity but may reduce solubility, requiring extended reaction times (e.g., 8 hours vs. 6 hours for -H) .
  • Yields : Derivatives with -NO₂ (6b, 6c) show 75–80% yields, compared to 85–90% for unsubstituted analogs (6a) .
  • Melting points : Nitro-substituted derivatives (6b, 6c) exhibit higher m.p. (220–230°C) due to enhanced crystallinity .
    Methodological note : Optimize solvent polarity (e.g., DMF for polar substituents) and use gradient TLC to track byproducts .

Advanced: How can CuAAC conditions be optimized for higher yields and regioselectivity?

  • Catalyst system : Replace Cu(OAc)₂ with CuSO₄·5H₂O/sodium ascorbate for better reducing conditions, minimizing Cu(II) side reactions .
  • Solvent optimization : A 3:1 tert-BuOH:H₂O ratio balances solubility and reaction rate. For hydrophobic substrates, add 10% DMSO .
  • Temperature : Heating to 40°C reduces reaction time (4–5 hours) without compromising regioselectivity .
  • Workup : Use ethyl acetate extraction (2×15 mL) and brine washes to remove Cu residues .

Advanced: What challenges arise in NMR analysis of triazole-containing compounds, and how are they resolved?

  • Signal overlap : Aromatic protons from naphthamide and triazole rings may overlap. Use high-field NMR (400+ MHz) and 2D techniques (e.g., COSY, HSQC) .
  • Dynamic effects : Triazole protons exhibit splitting due to coupling with adjacent CH₂ groups. Integration and decoupling experiments clarify assignments .
  • Solvent selection : DMSO-d₆ resolves NH protons but may broaden signals. Compare spectra in CDCl₃ for sharper peaks .

Basic: What impurities commonly form during synthesis, and how are they removed?

  • Unreacted azide/alkyne : Detected via TLC (Rf ~0.5–0.7). Remove by silica gel chromatography .
  • Copper residues : Chelate with EDTA during aqueous workup or use activated charcoal .
  • Oligomers : Precipitated during recrystallization; ethanol recrystallization selectively isolates the monomer .

Advanced: How can computational modeling predict intermediates in the synthesis pathway?

  • DFT calculations : Model transition states of CuAAC to predict regioselectivity (1,4- vs. 1,5-triazole). Software like Gaussian or ORCA is used .
  • Docking studies : Assess naphthamide conformation in enzyme binding sites (e.g., TRPM8 antagonism analogs) using AutoDock Vina .
    Validation : Compare computed NMR shifts (e.g., via ACD/Labs) with experimental data .

Basic: What safety protocols are essential when handling sodium azide precursors?

  • Ventilation : Use fume hoods due to NaN₃ toxicity (LD₅₀: 27 mg/kg in mice) .
  • Quenching : Degrade excess azide with NaNO₂/HCl to prevent explosive HN₃ formation .
  • PPE : Wear nitrile gloves and safety goggles during synthesis .

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